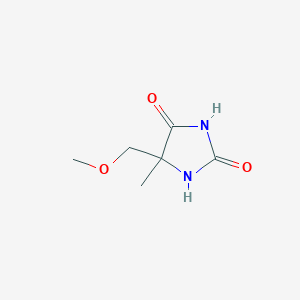
5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione
説明
This would involve identifying the compound’s chemical formula, molecular weight, and structure. It would also include information on its appearance (solid, liquid, color, etc.) and any notable characteristics.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Synthesis and Derivative Development
Synthesis of Derivatives for Alkaloid Analogues : Research has shown the synthesis of 5-amino-3-methylimidazolidine-2,4-dione, a compound structurally related to 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione, and its utilization in developing analogues of the imidazole alkaloids naamidine A and G with a 1,3,5-triazine core (Witchard & Watson, 2010).
Development of New Triazafulvalene System : Another study focused on creating a new triazafulvalene system by synthesizing 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates through a cycloaddition and substitution process involving related compounds (Uršič, Svete, & Stanovnik, 2010).
Biological Activity and Potential Applications
Antimicrobial Activity of Derivatives : The synthesis of 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione and 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives led to compounds with significant antimicrobial activities against certain bacterial strains, showcasing the potential of these compounds in the development of new antimicrobial agents (Stana et al., 2014).
DNA Binding Studies : UV-Vis spectroscopic behavior of four imidazolidine derivatives, including one structurally similar to 5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione, indicated a strong DNA binding affinity, suggesting potential applications in the development of anti-cancer drugs (Shah et al., 2013).
Electrochemical Studies for Biochemical Pathways : Electrochemical studies of certain hydantoin derivatives revealed insights into the oxidation mechanisms of these compounds, providing valuable information for understanding their biochemical actions and potential applications in medical science (Nosheen et al., 2012).
Synthesis and Hypoglycemic Activity : The synthesis of spiroimidazolidine-2,4-diones and their derivatives demonstrated significant hypoglycemic activity in experimental models, indicating the potential of these compounds in treating conditions like diabetes (Iqbal et al., 2012).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This would involve identifying areas where further research is needed, potential applications for the compound, and ways in which its synthesis or use could be improved.
Please note that the availability and depth of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases of chemical information. If you have any other questions or need information on a different topic, feel free to ask!
特性
IUPAC Name |
5-(methoxymethyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-6(3-11-2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKYNGSKQXMIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-5-methylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



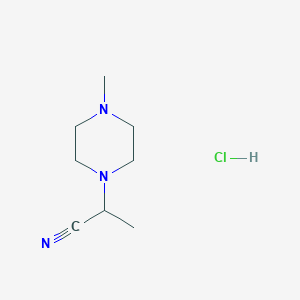
![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)
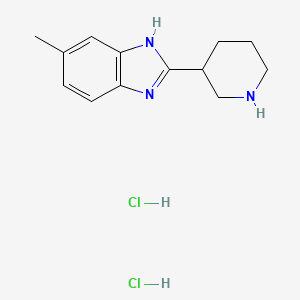
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
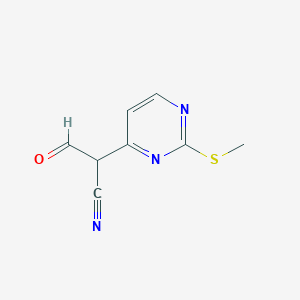
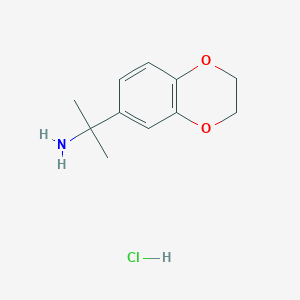
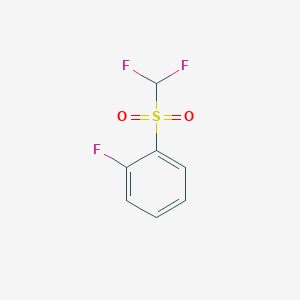
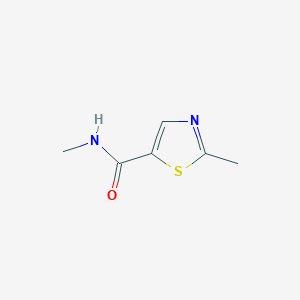

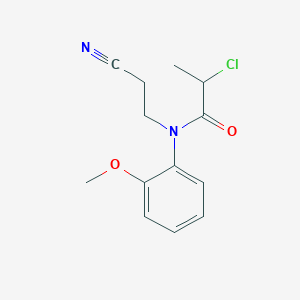
![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)
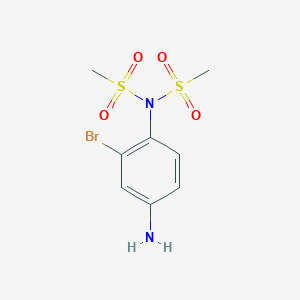
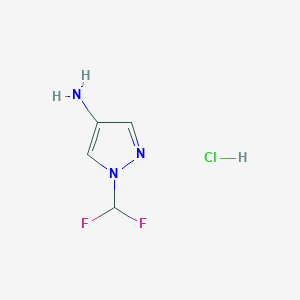
![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)